molecular formula C15H18Cl3NO B1201267 (1S,3R)-2,2-dichloro-N-[(1R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide CAS No. 127640-90-8

(1S,3R)-2,2-dichloro-N-[(1R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide

Cat. No. B1201267
M. Wt: 334.7 g/mol
InChI Key: RXDMAYSSBPYBFW-RULNRJAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R)-2,2-dichloro-N-[(1R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide is a carpropamid and a member of monochlorobenzenes.

Scientific Research Applications

Rice Blast Fungicide

  • Fungicide Configuration: Carpropamid's active component is identified as (1S,3R)-N-[(R)-1-(4-chlorophenyl)ethyl]-2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxamide, playing a significant role in rice fungicide applications (Koketsu, Kagabu, & Matsuoka, 1999).
  • Resistance Mechanisms: The emergence of rice blast fungus strains resistant to Carpropamid in 2001 was linked to a mutation in scytalone dehydratase, the primary target of this fungicide (Yamada et al., 2004).

Enhancement of Plant Defense

  • Phytoalexin Synthesis: Carpropamid enhances the accumulation of phytoalexins in rice leaves, which are important for the plant's defense against the rice blast pathogen (Araki & Kurahashi, 1999).

Biochemical Studies

Environmental Impact

  • Soil Interaction: The adsorption, desorption, and leaching behavior of Carpropamid in rice field soil were studied to understand its environmental impact, showing high adsorption capacity and limited leaching (Shabeer & Gupta, 2011).

properties

CAS RN

127640-90-8

Product Name

(1S,3R)-2,2-dichloro-N-[(1R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide

Molecular Formula

C15H18Cl3NO

Molecular Weight

334.7 g/mol

IUPAC Name

(1S,3R)-2,2-dichloro-N-[(1R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-1-carboxamide

InChI

InChI=1S/C15H18Cl3NO/c1-4-14(10(3)15(14,17)18)13(20)19-9(2)11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3,(H,19,20)/t9-,10-,14+/m1/s1

InChI Key

RXDMAYSSBPYBFW-RULNRJAQSA-N

Isomeric SMILES

CC[C@]1([C@H](C1(Cl)Cl)C)C(=O)N[C@H](C)C2=CC=C(C=C2)Cl

SMILES

CCC1(C(C1(Cl)Cl)C)C(=O)NC(C)C2=CC=C(C=C2)Cl

Canonical SMILES

CCC1(C(C1(Cl)Cl)C)C(=O)NC(C)C2=CC=C(C=C2)Cl

Other CAS RN

127640-90-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,3R)-2,2-dichloro-N-[(1R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide
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(1S,3R)-2,2-dichloro-N-[(1R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide
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(1S,3R)-2,2-dichloro-N-[(1R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide
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(1S,3R)-2,2-dichloro-N-[(1R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide
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(1S,3R)-2,2-dichloro-N-[(1R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide
Reactant of Route 6
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(1S,3R)-2,2-dichloro-N-[(1R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide

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